
2-(2-N-Boc-aminoethyl) pyridine
Overview
Description
2-(2-N-Boc-aminoethyl)pyridine is a tert-butoxycarbonyl (Boc)-protected derivative of 2-(2-aminoethyl)pyridine. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes while maintaining reactivity for subsequent deprotection and functionalization. This compound is structurally characterized by a pyridine ring substituted at the 2-position with an ethylamine chain, where the amine is Boc-protected. Its molecular formula is C12H17N3O2, with a molecular weight of 235.28 g/mol (calculated based on structural analogs in and ).
Key applications include:
- Intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring selective amine protection.
- Ligand in coordination chemistry due to the pyridine moiety’s ability to bind metals.
- Substrate in peptide coupling reactions and organocatalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-N-Boc-aminoethyl) pyridine typically involves the reaction of 2-(pyridin-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
[ \text{2-(Pyridin-2-yl)ethanol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-(2-N-Boc-aminoethyl) pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2-N-Boc-aminoethyl) pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of 2-(2-N-Boc-aminoethyl)pyridine with structurally related compounds is provided below:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
---|---|---|---|---|---|
2-(2-N-Boc-aminoethyl)pyridine | Not reported | C12H17N3O2 | 235.28 | Boc-protected amine, pyridine | Pharmaceutical intermediates, ligands |
2-(2-Aminoethyl)pyridine | 2706-56-1 | C7H10N2 | 122.17 | Free amine, pyridine | Organic synthesis, metal chelation |
4-(2-Aminoethyl)pyridine | Not reported | C7H10N2 | 122.17 | Free amine, pyridine (4-position) | Research reagent, catalysis |
2-(2-Hydroxyethyl)pyridine | 103-74-2 | C7H9NO | 123.16 | Hydroxyl, pyridine | Dye/polymer intermediates |
N-Boc-2-(aminomethyl)pyridine | 134807-28-6 | C11H16N2O2 | 208.26 | Boc-protected amine, pyridine | Peptide synthesis, cross-coupling |
5-Aminomethyl-2-(Boc-amino)pyridine | 187237-37-2 | C11H17N3O2 | 223.28 | Dual Boc/amine groups, pyridine | Multi-step organic synthesis |
Research Findings and Data
Spectroscopic Characterization
- NMR : Boc-protected pyridine derivatives show distinct ¹H NMR signals for tert-butyl groups (~1.4 ppm) and pyridine protons (7.0–8.5 ppm) ( and ).
- Mass Spectrometry: HRMS data for Boc-protected compounds confirm molecular ions (e.g., [M+H]⁺ at m/z 235.28 for 2-(2-N-Boc-aminoethyl)pyridine) .
Thermal Properties
- Melting Points: Boc-protected amines generally exhibit higher melting points than free amines due to increased crystallinity (e.g., N-Boc-2-(aminomethyl)pyridine melts at ~90–95°C) .
- DSC Data : Pyridine derivatives with bulky substituents (e.g., Boc groups) show distinct thermal decomposition profiles above 200°C .
Biological Activity
2-(2-N-Boc-aminoethyl) pyridine, with the chemical formula C12H16N2O2 and CAS number 143185-43-7, is a pyridine derivative that has garnered attention for its potential biological activities. The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, which enhances its stability and solubility in biological systems. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- Structure : The compound consists of a pyridine ring substituted with a Boc-protected aminoethyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the Boc group facilitates selective interactions by enhancing lipophilicity and steric hindrance, which can modulate enzyme activity and influence cellular signaling pathways.
Enzyme Inhibition
Research indicates that derivatives of pyridine compounds often exhibit inhibitory effects on various enzymes. For instance, studies have shown that this compound can inhibit neuronal nitric oxide synthase (nNOS), which is crucial for regulating nitric oxide levels in the nervous system. This inhibition may have therapeutic implications for conditions like cerebral palsy, where regulation of blood flow is critical .
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents allows it to interfere with bacterial cell wall synthesis or function as a competitive inhibitor at active sites of bacterial enzymes.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase
A study conducted on rabbit models demonstrated that this compound effectively reduced hypoxia-ischemia-induced neuronal damage. The compound was shown to prevent neuronal death without significantly affecting blood pressure regulated by eNOS (endothelial nitric oxide synthase), indicating its potential as a neuroprotective agent .
Case Study 2: Antimicrobial Screening
In a screening assay against various bacterial strains, this compound displayed significant antibacterial activity, particularly against Gram-positive bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways.
Research Findings Summary Table
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 2-(2-N-Boc-aminoethyl)pyridine with high yield and purity?
Answer:
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the primary amine of 2-(2-aminoethyl)pyridine. A common approach is to react the amine with di-tert-butyl dicarbonate (Boc anhydride) under mild alkaline conditions (e.g., in the presence of triethylamine or DMAP) in a solvent like dichloromethane or THF . Key considerations include:
- Temperature control : Maintain 0–25°C to minimize side reactions.
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product.
- Yield optimization : Monitor reaction progress via TLC or LC-MS to ensure complete Boc protection.
Q. Basic: How can spectroscopic techniques confirm the structure and purity of 2-(2-N-Boc-aminoethyl)pyridine?
Answer:
- NMR :
- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm. The pyridine ring protons resonate between 7.1–8.6 ppm, while the ethylamine chain shows signals at ~3.3 ppm (CH₂ adjacent to N-Boc) and ~2.8 ppm (CH₂ adjacent to pyridine) .
- ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm.
- IR : A strong absorption at ~1680–1720 cm⁻¹ confirms the Boc carbonyl group .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₉N₂O₂, exact mass 223.14).
Q. Advanced: How does the Boc group influence conformational dynamics in pH-responsive molecular switches?
Answer:
The Boc group stabilizes the amine against protonation, enabling controlled pH-triggered switching. In derivatives like 2-(2-hydroxyphenyl)pyridine, the Boc group restricts rotational freedom, as shown by B3LYP/6-31G* calculations . Key findings:
- Energy barriers : Rotational barriers increase by ~5–10 kcal/mol compared to unprotected amines, favoring unidirectional rotation in molecular switches.
- pH sensitivity : Deprotection with TFA (trifluoroacetic acid) restores pH-responsive behavior, allowing reversible protonation of the amine .
Q. Advanced: What computational methods are effective for studying rotational barriers in Boc-protected pyridine derivatives?
Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G* to model energy profiles of dihedral angle rotations (e.g., θN–C–C–C(O)) .
- Solvent effects : Include implicit solvation models (e.g., PCM for water or DMSO) to mimic experimental conditions.
- Transition state analysis : IRC (intrinsic reaction coordinate) calculations validate unidirectional rotation pathways.
Q. Basic: What safety protocols are critical when handling 2-(2-N-Boc-aminoethyl)pyridine?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood due to potential respiratory irritation.
- Waste disposal : Collect organic waste separately and neutralize acidic deprotection byproducts (e.g., TFA) before disposal .
Q. Advanced: How to resolve contradictory data on the stability of Boc-protected derivatives under varying pH?
Answer:
Contradictions often arise from solvent or temperature effects. Methodological steps include:
- Controlled hydrolysis : Monitor Boc deprotection kinetics via HPLC at pH 1–3 (HCl or TFA) and pH 7–9 (phosphate buffer).
- Structural analogs : Compare with tert-butyl esters to differentiate hydrolysis pathways.
- Computational validation : Use DFT to predict protonation states and stability under specific pH conditions .
Q. Advanced: How can 2-(2-N-Boc-aminoethyl)pyridine be integrated into supramolecular assemblies?
Answer:
The pyridine moiety acts as a ligand for metal coordination (e.g., Ir, Ru), enabling applications in catalysis or photodynamic therapy. Steps include:
Properties
IUPAC Name |
tert-butyl N-(2-pyridin-2-ylethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h4-6,8H,7,9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZBAKFWDAGSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621750 | |
Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143185-43-7 | |
Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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